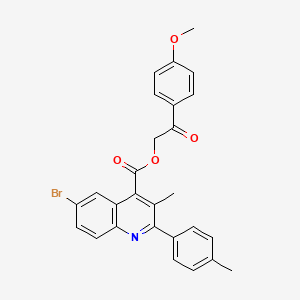
2-(4-Methoxyphenyl)-2-oxoethyl 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Methoxyphenyl)-2-oxoethyl 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is a useful research compound. Its molecular formula is C27H22BrNO4 and its molecular weight is 504.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-Methoxyphenyl)-2-oxoethyl 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is a derivative of quinoline, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, emphasizing its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a quinoline core substituted with various functional groups that influence its biological activity.
Antimicrobial Activity
Research indicates that quinoline derivatives, including the compound , exhibit significant antimicrobial properties. A study reported minimum inhibitory concentration (MIC) values for related quinoline derivatives against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds structurally similar to the target compound demonstrated MIC values ranging from 38.64 μM to 196.17 μM against S. aureus .
| Compound | MIC (μM) against S. aureus | MBC (μM) against S. aureus |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 49.04 | 196.17 |
| Compound B | 38.64 | 77.29 |
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer potential. The mechanism often involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication, which has parallels in cancer cell proliferation mechanisms. In vitro studies have shown that some quinoline derivatives possess IC50 values less than those of standard chemotherapeutics like doxorubicin .
Study on Antitumor Activity
A recent study investigated the cytotoxic effects of several quinoline derivatives on cancer cell lines, including colon cancer (HCT-15) and lung cancer (NCI-H322). The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The specific compound under investigation showed promising results in preliminary assays, warranting further exploration into its structure-activity relationship (SAR) .
Mechanistic Insights
Molecular dynamics simulations have revealed that the compound interacts with target proteins primarily through hydrophobic contacts and limited hydrogen bonding, which is crucial for its activity against cancer cells . This interaction profile suggests that modifications to the side chains could enhance potency.
Properties
Molecular Formula |
C27H22BrNO4 |
|---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C27H22BrNO4/c1-16-4-6-19(7-5-16)26-17(2)25(22-14-20(28)10-13-23(22)29-26)27(31)33-15-24(30)18-8-11-21(32-3)12-9-18/h4-14H,15H2,1-3H3 |
InChI Key |
BUJZDTPZDOLSNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2C)C(=O)OCC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















